Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate
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Overview
Description
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is a quinolone derivative known for its interesting pharmaceutical and biological activities. Quinolones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, which affords regioisomeric oxazoloquinolones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antibacterial and antifungal activities.
3-Benzoyl-4-hydroxyquinolin-2(1H)-one: Similar structure with potential anticancer properties.
2,4-Dihydroxyquinoline: Exhibits antibacterial properties and is produced by various bacterial species
Uniqueness
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
CAS No. |
90181-96-7 |
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Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-24-18(23)11-7-8-13-12(9-11)16(21)14(17(22)19-13)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,19,21,22) |
InChI Key |
QMJIZUQYOGVNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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